molecular formula C7H10O2 B11999806 Tricyclo[2.2.1.02,6]heptane-3,5-diol CAS No. 4054-88-0

Tricyclo[2.2.1.02,6]heptane-3,5-diol

Cat. No.: B11999806
CAS No.: 4054-88-0
M. Wt: 126.15 g/mol
InChI Key: QQLNWTFCRIBMEY-UHFFFAOYSA-N
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Description

Tricyclo[2.2.1.0²,⁶]heptane-3,5-diol is a bicyclic compound characterized by a rigid tricyclic framework with hydroxyl groups at the 3- and 5-positions. Its synthesis is described in the context of UV/X-ray sensitive polymer production, where it serves as a precursor due to its diol functionality enabling cross-linking reactions . The compound’s structure imparts high polarity and hydrogen-bonding capacity, influencing its solubility and reactivity in polymer matrices.

Properties

CAS No.

4054-88-0

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

tricyclo[2.2.1.02,6]heptane-3,5-diol

InChI

InChI=1S/C7H10O2/c8-6-3-1-2-4(6)5(2)7(3)9/h2-9H,1H2

InChI Key

QQLNWTFCRIBMEY-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C2C(C1C3O)O

Origin of Product

United States

Preparation Methods

Hydrolysis of Bicyclo[2.2.1]heptene Derivatives

The hydrolysis of bicyclo[2.2.1]heptene esters or acetates under acidic conditions is a foundational method. For example, bicyclo[2.2.1]hept-2-ene-5-ol acetate undergoes hydrolysis in the presence of acetic acid, water, and an acidic ion exchange resin (e.g., Amberlite IR-120) to yield norbornanediol derivatives.

Reaction Conditions :

  • Catalyst : Acidic ion exchange resin (e.g., Amberlite IR-120).

  • Solvent : Acetic acid/water mixture (5:1 ratio).

  • Temperature : Reflux (100–120°C).

  • Yield : Up to 95% conversion to diol mono/diacetates, followed by transesterification with methanol to isolate the diol.

Mechanistic Insight :
The resin catalyzes ester hydrolysis via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water. Subsequent transesterification with methanol replaces acetyl groups with hydroxyls.

OsO₄-Mediated Dihydroxylation of Norbornene

Dihydroxylation of norbornene derivatives using osmium tetroxide (OsO₄) provides stereoselective access to vicinal diols. For instance, 5-norbornene-2-endo-diazonium ions or related precursors react with OsO₄ in the presence of co-oxidants like N-methylmorpholine N-oxide (NMO) to yield syn-diols.

Procedure :

  • Substrate : Norbornene derivatives (e.g., dimethyl 5,6-diacetate bicyclo[2.2.1]heptane).

  • Reagents : OsO₄ (0.1 mol%), NMO (1.2 equiv.).

  • Solvent : Acetone/water (4:1).

  • Temperature : 0°C to room temperature.

  • Yield : 94% for syn-1,2-diols.

Advantages :

  • High stereoselectivity (syn addition).

  • Scalable to multigram quantities.

Limitations :

  • Toxicity of OsO₄ necessitates careful handling.

Silver-Mediated Alkylation Followed by Hydrolysis

Silver oxide (Ag₂O) facilitates the alkylation of norbornane diol intermediates under mild conditions. For example, syn-1,2-diols react with alkyl halides in dimethylformamide (DMF) to form bisethers, which are hydrolyzed to the diol.

Steps :

  • Alkylation : Diol + Ag₂O + alkyl halide → bisether.

  • Hydrolysis : Bisether + HCl → Tricyclo[2.2.1.0²,⁶]heptane-3,5-diol.

Conditions :

  • Catalyst : Ag₂O (1.6 equiv.).

  • Solvent : Anhydrous DMF.

  • Temperature : Ambient (48 h), then 4°C (16 h).

  • Yield : 70–85% after hydrolysis.

Key Observation :
Direct alkylation without Ag₂O leads to Grob fragmentation, underscoring the necessity of silver mediation.

Reduction of Tricyclo[2.2.1.0²,⁶]heptane Diketones

Reduction of tricyclic diketones using LiAlH₄ or NaBH₄ provides a route to the diol. For example, tricyclo[2.2.1.0²,⁶]heptan-3,5-dione is reduced to the diol in tetrahydrofuran (THF).

Protocol :

  • Substrate : Tricyclo[2.2.1.0²,⁶]heptan-3,5-dione.

  • Reducing Agent : LiAlH₄ (2.2 equiv.).

  • Solvent : THF.

  • Temperature : 0°C to reflux.

  • Yield : 82–90%.

Stereochemical Control :
The rigid tricyclic framework ensures retention of configuration during reduction.

Comparative Analysis of Methods

Method Starting Material Catalyst/Reagent Yield Key Advantage
HydrolysisBicyclo[2.2.1]heptene esterAmberlite IR-12095%Scalable, avoids toxic reagents
OsO₄ DihydroxylationNorbornene derivativeOsO₄/NMO94%Stereoselective
Ag-Mediated Alkylationsyn-1,2-DiolAg₂O85%Mild conditions, avoids fragmentation
Diketone ReductionTricyclic diketoneLiAlH₄90%High purity

Challenges and Optimization Strategies

  • Stereochemical Purity : OsO₄-mediated dihydroxylation outperforms hydrolysis in controlling stereochemistry.

  • Byproduct Formation : Silver-mediated alkylation minimizes side reactions compared to NaH/MeI systems.

  • Scalability : Hydrolytic methods are preferred for industrial-scale synthesis due to lower costs .

Chemical Reactions Analysis

Types of Reactions

Tricyclo[2.2.1.02,6]heptane-3,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols .

Scientific Research Applications

Tricyclo[2.2.1.02,6]heptane-3,5-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which Tricyclo[2.2.1.02,6]heptane-3,5-diol exerts its effects involves interactions with specific molecular targets. Its tricyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The hydroxyl groups can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Positional Isomerism and Substituent Effects

  • Tricyclo[2.2.1.0²,⁶]heptane Derivatives (1-Position vs. 3-Position Substituents):
    Prior art focused on tricyclo[2.2.1.0²,⁶]heptane derivatives with substituents at the 3-position, but Nippon Oil’s patent highlights derivatives with substituents at the 1-position (e.g., 4-methyl-7-(tricyclo[...])hept-4-en-3-ol). This positional shift alters volatility and odor profiles, making 1-substituted derivatives more suitable for perfumes due to enhanced volatility .

Functional Group Variations

  • Tricyclo[2.2.1.0²,⁶]heptane-1-carboxylic acid, 7,7-dimethyl (CAS 512-60-7):
    This derivative replaces hydroxyl groups with a carboxylic acid and methyl groups. It has a higher molecular weight (166.22 g/mol) and boiling point (536.2 K) compared to the diol, reflecting reduced polarity and increased hydrophobicity .
  • Tricyclo[2.2.1.0²,⁶]hept-3-yl phenyl ketone (CAS 58313-69-2):
    The ketone group in this derivative reduces hydrogen-bonding capacity, leading to lower solubility in polar solvents but higher compatibility with organic matrices. Applications diverge toward specialty chemicals rather than polymers .

Methyl-Substituted Analogs

  • Tricyclo[2.2.1.0²,⁶]heptane-3-methanol, 2,3-dimethyl- (CAS 29550-55-8): This analog features a methanol group at the 3-position and methyl groups at 2,3-positions.

Physical and Chemical Property Analysis

Compound Molecular Weight (g/mol) Boiling Point (K) Key Functional Groups Applications
Tricyclo[2.2.1.0²,⁶]heptane-3,5-diol ~166 (estimated) N/A Diol UV/X-ray sensitive polymers
Tricyclo[2.2.1.0²,⁶]heptane-1-carboxylic acid 166.22 536.2 Carboxylic acid Specialty chemicals
4-Methyl-7-(tricyclo[...])hept-4-en-3-ol ~220 (estimated) N/A Alcohol, alkene Perfume compositions
Tricyclo[2.2.1.0²,⁶]hept-3-yl phenyl ketone 198.26 N/A Ketone Organic synthesis

Key Observations:

  • Polarity and Solubility: The diol’s dual hydroxyl groups enhance polarity, making it ideal for aqueous polymer systems. In contrast, methyl or ketone derivatives exhibit higher lipophilicity.
  • Thermal Stability: Carboxylic acid derivatives show elevated boiling points due to molecular weight and intermolecular forces, whereas alcohol derivatives (e.g., perfume additives) prioritize volatility .

Application-Specific Comparisons

  • Polymers vs. Perfumes: The diol’s hydroxyl groups enable cross-linking in polymers (e.g., UV-sensitive films) , while 1-substituted alcohol derivatives are optimized for fragrance due to volatile alkene moieties .

Q & A

Q. What are the established methods for synthesizing Tricyclo[2.2.1.0²,⁶]heptane-3,5-diol, and what key reaction conditions are required?

The synthesis typically involves functionalizing tricyclic precursors. For example, bis(hydroxymethyl)tricyclo[5.2.10.2,6]decane derivatives can undergo selective oxidation or reduction to introduce hydroxyl groups. Cobalt complexes (e.g., [Co(NH₃)₆]Cl₃) may serve as catalysts in stereoselective reactions . Solvents like isooctane or hexane and controlled temperatures (e.g., 302–337 K) are critical to avoid side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Infrared (IR) spectroscopy in solution (CCl₄ or CS₂) with a resolution of 4 cm⁻¹ and path lengths of 0.010 cm is used to identify hydroxyl and skeletal vibrations. Mass spectrometry (electron ionization) and gas-phase thermochemical data (e.g., ΔfH°gas = 80 ± 20 kJ/mol) provide structural validation .

Q. What thermodynamic properties have been experimentally determined for this compound?

Condensed-phase thermochemistry data include enthalpy of formation (ΔfH°gas) and reaction thermochemistry (e.g., hydrogenation ΔrH° = -130 ± 0.8 kJ/mol in isooctane). Discrepancies in values (e.g., -130 kJ/mol vs. -136.3 kJ/mol in hexane) highlight solvent effects and measurement methodologies .

Advanced Research Questions

Q. How does the rigid tricyclic framework influence reactivity in stereoselective transformations?

The cage-like structure restricts conformational flexibility, favoring endo selectivity in Diels-Alder reactions. Computational studies (e.g., DFT) predict activation barriers and transition states, validated by experimental yields of stereoisomers . For example, norbornane-derived ketones exhibit similar steric constraints .

Q. What computational strategies are used to resolve discrepancies in thermochemical data?

High-level ab initio calculations (e.g., G4 theory) reconcile experimental ΔfH°gas values (80 ± 20 kJ/mol) with gas-phase ion energetics. Discrepancies arise from averaging multiple datasets or solvent interactions in calorimetry .

Q. How can functionalization of the diol be achieved without destabilizing the tricyclic core?

Mild reagents (e.g., NaBH₄ for ketone reduction) and protecting groups (e.g., acetylation) preserve the cage structure. Nucleophilic substitutions on derivatives (e.g., tricyclo[2.2.1.0²,⁶]heptan-3-one) require low temperatures (<0°C) to prevent ring-opening .

Q. What role does this compound play in synthesizing UV/X-ray-sensitive polymers?

As a crosslinking monomer, its hydroxyl groups enable photoinitiated polymerization. Applications include photoresists and stimuli-responsive materials, leveraging its rigidity for enhanced thermal stability .

Q. How is stereoselective synthesis of C₃-symmetric derivatives accomplished?

Chiral catalysts (e.g., Co(III) complexes) or enzymatic resolution yield enantiopure diols. The C₃-symmetric Tricyclo[2.2.1.0²,⁶]heptane-3,5,7-triol demonstrates triple symmetry via axial chirality control, applicable to supramolecular chemistry .

Data Contradiction Analysis

Q. Why do reported ΔrH° values for hydrogenation differ across studies?

Discrepancies (e.g., -130 ± 0.8 kJ/mol in isooctane vs. -136.3 ± 2.2 kJ/mol in hexane) stem from solvent polarity effects on reaction thermodynamics. Hexane’s non-polar nature stabilizes reactants less than isooctane, altering enthalpy measurements .

Methodological Recommendations

  • Synthetic Optimization : Use LiAlH₄ for selective diol reduction and KMnO₄/CrO₃ for controlled oxidation .
  • Characterization : Combine IR, MS, and NMR with computational modeling (e.g., Gaussian) to resolve stereochemical ambiguities .
  • Data Validation : Cross-reference experimental thermochemistry with NIST datasets and high-accuracy computational methods .

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